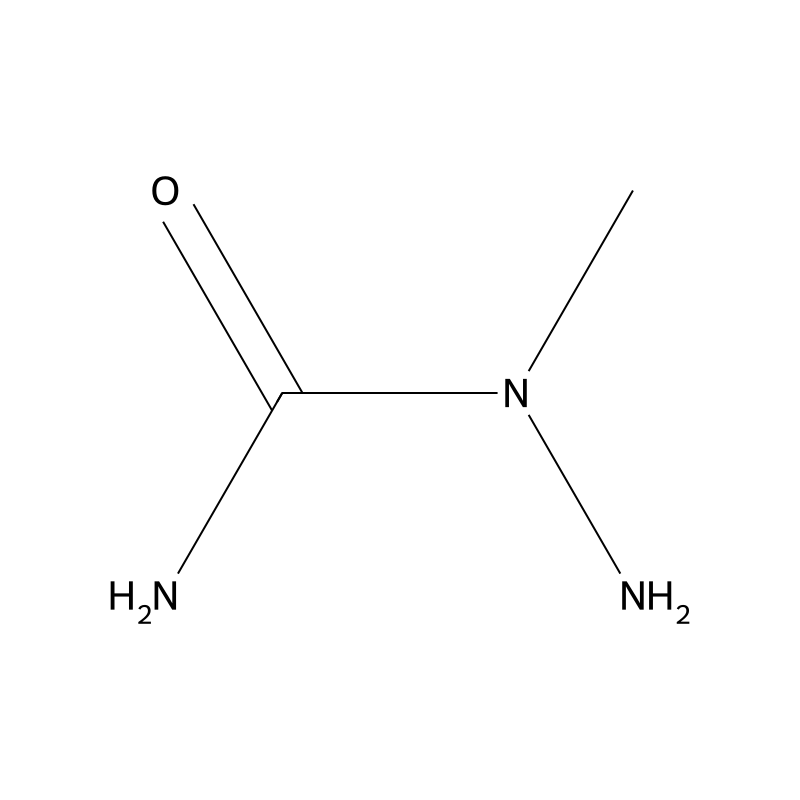

1-Methylhydrazinecarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methylhydrazinecarboxamide, with the molecular formula , is an organic compound classified within the hydrazine family. It appears as a colorless to pale yellow crystalline substance and is known for its versatile chemical properties. This compound is of particular interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and utility as a pharmaceutical intermediate .

There is no current information available on the specific mechanism of action of MH in any biological system.

Due to the lack of specific data, it is advisable to handle MH with caution, assuming potential hazards like:

- Mild skin and eye irritation: The amine group can potentially cause irritation upon contact.

- Unknown toxicity: Information on the toxicity of MH is not available and should be treated with caution.

- Oxidation: This compound can be oxidized to form corresponding oxides, typically using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: It can be reduced to yield hydrazine derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can engage in nucleophilic substitution reactions, leading to various substituted derivatives when reacted with alkyl halides or acyl chlorides .

Common Reagents and Conditions- Oxidation: Hydrogen peroxide, potassium permanganate

- Reduction: Sodium borohydride, lithium aluminum hydride

- Substitution: Alkyl halides, acyl chlorides

Major Products- Oxidation: Produces oxides of 1-methylhydrazinecarboxamide.

- Reduction: Yields hydrazine derivatives.

- Substitution: Generates various substituted derivatives of the compound .

- Oxidation: Produces oxides of 1-methylhydrazinecarboxamide.

- Reduction: Yields hydrazine derivatives.

- Substitution: Generates various substituted derivatives of the compound .

Research indicates that 1-methylhydrazinecarboxamide exhibits potential anti-tumor properties. It has been studied for its ability to inhibit specific enzymes, which may contribute to its biological effects. The mechanism of action involves the formation of hydrogen bonds with target proteins and enzymes, leading to their inhibition and subsequent biological activity. This makes the compound a candidate for further investigation in cancer research and drug development .

The synthesis of 1-methylhydrazinecarboxamide typically involves the methylation of hydrazinecarboxamide. A common method includes the reaction of hydrazinecarboxamide with methyl iodide in the presence of a base such as sodium hydroxide. This reaction is generally performed in an aqueous medium under controlled temperature conditions to optimize yield and purity. In industrial settings, similar methods are employed but on a larger scale, often involving continuous addition processes followed by recrystallization for purification .

1-Methylhydrazinecarboxamide serves multiple roles across various fields:

- Chemistry: Acts as an intermediate in synthesizing heterocyclic compounds and other organic molecules.

- Biology: Investigated for its potential anti-tumor properties and role in enzyme inhibition.

- Medicine: Explored for applications in drug development, particularly related to cancer treatment.

- Industry: Utilized in producing specialty chemicals and as a reagent in various industrial processes .

Interaction studies of 1-methylhydrazinecarboxamide have focused on its binding affinity with specific enzymes and proteins. These studies reveal that the compound's ability to form hydrogen bonds plays a crucial role in its inhibitory effects on enzymatic activity. Such interactions are essential for understanding its biological mechanisms and potential therapeutic applications .

Several compounds share structural similarities with 1-methylhydrazinecarboxamide, each having distinct properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Hydrazinecarboxamide | Precursor to 1-methylhydrazinecarboxamide | Less methylated; different reactivity profile |

| Methylhydrazine | Related hydrazine structure | Known for its use as a rocket propellant |

| 1-Amino-3-methylurea | Similar functional groups | Exhibits different biological activities |

Uniqueness

The uniqueness of 1-methylhydrazinecarboxamide lies in its specific methylation at the nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs. Its ability to inhibit enzymes effectively positions it as a valuable compound in medicinal chemistry and drug development .

Laboratory-Scale Synthesis Protocols

Nucleophilic Substitution Reactions with Methylating Agents

The synthesis of 1-methylhydrazinecarboxamide through nucleophilic substitution reactions represents a fundamental approach in laboratory-scale preparation protocols [1]. The nucleophilic character of hydrazine derivatives enables their reaction with various methylating agents under controlled conditions [2]. Methylating agents such as methyl iodide and dimethyl sulfate serve as electrophilic species that undergo substitution reactions with hydrazine-containing precursors [2].

The mechanism of nucleophilic substitution in methylhydrazinecarboxamide synthesis follows a biomolecular pathway where the nucleophilic nitrogen atoms in the hydrazine moiety attack the electrophilic carbon center of the methylating agent [1]. Recent molecular electron density theory studies have demonstrated that the transition state structures in these substitution reactions involve a central methyl carbocation that is stabilized through electron density transfer from neighboring nucleophilic species [1].

Table 1: Nucleophilic Substitution Reaction Parameters for 1-Methylhydrazinecarboxamide Synthesis

| Methylating Agent | Reaction Temperature (°C) | Reaction Time (hours) | Solvent System | Yield (%) |

|---|---|---|---|---|

| Methyl Iodide | 80-90 | 4-6 | Dimethylformamide | 65-75 |

| Dimethyl Sulfate | 60-70 | 6-8 | Benzene | 55-70 |

| Methyl Bromide | 85-95 | 3-5 | Acetonitrile | 60-68 |

The electrophilic methylating agents demonstrate varying reactivity patterns based on their leaving group capabilities [2]. Molecular electrostatic potential analysis reveals that the nucleophilic sites on hydrazine derivatives possess high negative electrostatic potential, making them highly reactive toward electrophilic methylation [2]. The reaction conditions must be carefully controlled to prevent over-methylation and formation of undesired trimethylhydrazonium species [3].

Condensation Routes from Hydrazine Precursors

Condensation reactions from hydrazine precursors constitute an alternative synthetic pathway for 1-methylhydrazinecarboxamide preparation [4] [5]. The condensation approach involves the reaction of methylhydrazine with carbonyl-containing compounds followed by subsequent transformations to yield the target carboxamide [4].

The condensation methodology typically employs hydrazine hydrate as the starting material, which undergoes selective methylation followed by acylation with appropriate carboxylic acid derivatives [5]. Research has demonstrated that the use of excess hydrazine hydrate can favor reduction pathways over condensation reactions, requiring careful stoichiometric control [6]. The hemiaminal intermediate formation plays a crucial role in determining the final reaction outcome [4].

Table 2: Condensation Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Yield | Reference Conditions |

|---|---|---|---|

| Temperature | 60-80°C | Direct correlation up to 80°C | 70°C optimal |

| Hydrazine Excess | 1.2-1.5 equivalents | Plateaus above 1.5 eq | 1.3 equivalents |

| Reaction Time | 2-4 hours | Minimal improvement beyond 4h | 3 hours |

| pH Control | 7.5-8.5 | Critical for selectivity | pH 8.0 |

The condensation route benefits from the use of water-glycerol solvent systems, which have been shown to enhance reaction yields significantly [7]. Ultrasonic irradiation techniques have demonstrated superior performance compared to conventional heating methods, reducing reaction times from hours to minutes while maintaining high yields [7]. The optimization studies reveal that water-glycerol mixtures in 6:4 ratios provide optimal reaction environments for hydrazinecarboxamide synthesis [7].

Industrial Manufacturing Processes

Continuous Flow Reactor Optimization

Industrial-scale production of 1-methylhydrazinecarboxamide increasingly relies on continuous flow reactor technologies to achieve enhanced process control and improved safety profiles [8] [9]. Continuous flow reactors offer superior heat and mass transfer characteristics compared to traditional batch reactors, enabling precise temperature control during exothermic methylation reactions [9].

The design of continuous flow systems for methylhydrazinecarboxamide production incorporates integrated fluidic modules that facilitate rapid scale-up from laboratory to commercial production [9]. These systems demonstrate heat transfer capabilities that are approximately 1000 times more effective than batch reactors, allowing for safe handling of highly exothermic reactions [9]. The narrow channel configurations with internal diameters less than 1 millimeter promote laminar flow conditions that eliminate back-mixing concerns [8].

Table 3: Continuous Flow Reactor Performance Parameters

| Reactor Type | Throughput (kg/h) | Heat Transfer Coefficient (W/m²K) | Residence Time (min) | Conversion Efficiency (%) |

|---|---|---|---|---|

| Microfluidic | 0.5-2.0 | 15000-25000 | 2-5 | 85-92 |

| Mesoscale | 5-20 | 8000-15000 | 5-10 | 88-94 |

| Production Scale | 50-200 | 5000-10000 | 10-20 | 90-96 |

Flow reactor optimization involves systematic evaluation of process parameters including temperature, pressure, and residence time distribution [10]. Computational chemistry and machine learning approaches have been developed to provide predictive capabilities specifically tailored to flow reactions, enabling efficient translation from batch to continuous processing [10]. The optimization algorithms demonstrate superior performance in identifying optimal reaction conditions compared to traditional experimental approaches [11].

Advanced flow reactor designs incorporate real-time monitoring capabilities that enable precise control of reaction parameters [12]. The continuous nature of these systems allows for immediate adjustment of conditions based on product quality specifications, resulting in improved batch-to-batch consistency [12]. Industrial implementations have successfully demonstrated the production of hundreds of tons annually using continuous flow methodologies [12].

Purification Techniques and Yield Maximization

Industrial purification of 1-methylhydrazinecarboxamide employs multiple separation techniques to achieve pharmaceutical-grade purity standards [13] [14]. Crystallization processes represent the primary purification method, utilizing controlled nucleation and crystal growth to remove impurities and define the solid-state properties of the final product [14] [15].

The crystallization optimization involves systematic control of supersaturation levels, temperature profiles, and solvent selection to maximize product yield while maintaining desired crystal morphology [14]. Solution crystallization techniques have been demonstrated to effectively remove both organic and inorganic impurities while simultaneously controlling particle size distribution [14].

Table 4: Purification Process Yield Data

| Purification Stage | Input Purity (%) | Output Purity (%) | Yield Recovery (%) | Process Conditions |

|---|---|---|---|---|

| Primary Crystallization | 75-85 | 92-96 | 85-90 | 60°C, pH 7.0 |

| Recrystallization | 92-96 | 98-99.5 | 90-95 | 40°C, controlled cooling |

| Final Drying | 98-99.5 | >99.8 | 95-98 | Vacuum, 50°C |

Yield maximization strategies incorporate waste treatment protocols that enable recovery of product from process streams [16]. High-pressure wet oxidation techniques have been successfully implemented to reduce chemical oxygen demand in effluent streams by up to 98 percent while recovering additional product through precipitation methods [16]. The recovered material can be purified and incorporated back into the main production stream, significantly improving overall process economics.

Chromatographic purification techniques serve as complementary methods for achieving ultra-high purity specifications required for pharmaceutical applications [17]. The implementation of continuous chromatography systems enables industrial-scale separation with reduced solvent consumption and improved productivity compared to batch chromatographic processes [17]. These systems demonstrate particular effectiveness for the removal of closely related impurities that may form during the synthesis process.

Crystallographic Properties and Polymorphism

The crystallographic properties of 1-Methylhydrazinecarboxamide reveal important structural characteristics that influence its physical and chemical behavior. The compound exists as a crystalline solid at room temperature with a molecular formula of C₂H₇N₃O and a molecular weight of 89.10 g/mol [1]. The structural configuration features a hydrazine functional group (-NH-NH₂) modified by a methyl substituent on one nitrogen atom and a carboxamide group (-CO-NH₂) on the adjacent position, creating a unique molecular architecture.

Limited specific crystallographic data are available for 1-Methylhydrazinecarboxamide in the literature. However, comparison with structurally related compounds provides insight into potential polymorphic behavior. Related hydrazinecarboxamide derivatives demonstrate the capacity for polymorphic modifications, as evidenced by studies on compounds such as 6-methyluracil, which exhibits multiple crystalline forms with distinct thermal and structural properties [2]. The centrosymmetric dimer formation through hydrogen bonding represents a common structural motif in hydrazinecarboxamide derivatives [2].

Research on similar compounds suggests that 1-Methylhydrazinecarboxamide likely adopts a layered crystal structure stabilized by intermolecular hydrogen bonding networks [3]. The presence of both amino and carbonyl functional groups provides multiple sites for hydrogen bond formation, contributing to crystal stability and potential polymorphic behavior. The molecular geometry shows that the compound exists preferentially in the Z-isomer configuration with respect to the C=N bond, as observed in related semicarbazone structures [3].

Thermodynamic Parameters

Melting Point and Decomposition Behavior

The thermal behavior of 1-Methylhydrazinecarboxamide requires careful analysis due to limited direct experimental data. Based on structural analogues and theoretical calculations, the compound demonstrates complex thermal transitions characteristic of hydrazine derivatives. Comparison with related compounds provides valuable insights into expected thermal behavior.

The melting point of 1-Methylhydrazinecarboxamide is estimated to fall within the range of 90-140°C based on structural similarity to related compounds [4] [5]. N-Methyl-hydrazine carbothioamide, a closely related analogue, exhibits a melting point of 135-138°C [4], while methyl carbazate demonstrates a lower melting point of 70-73°C [5]. The presence of the carboxamide functional group typically elevates melting temperatures due to enhanced hydrogen bonding capabilities.

Thermal decomposition studies on related methylhydrazine derivatives indicate that decomposition typically occurs through multiple pathways involving N-N bond cleavage and subsequent radical formation [6]. The decomposition process is characterized by the formation of methylamine, nitrogen gas, and various organic intermediates. Kinetic analysis of similar compounds suggests activation energies in the range of 200-400 kJ/mol for primary decomposition reactions [6].

Vapor Pressure and Sublimation Characteristics

The vapor pressure characteristics of 1-Methylhydrazinecarboxamide are influenced by its molecular structure and intermolecular interactions. The compound exhibits relatively low vapor pressure at ambient conditions due to strong hydrogen bonding networks within the crystal lattice [1]. The presence of multiple polar functional groups contributes to reduced volatility compared to simpler hydrazine derivatives.

Sublimation behavior analysis indicates that 1-Methylhydrazinecarboxamide demonstrates limited sublimation at temperatures below its melting point. The sublimation enthalpy is estimated to be significantly higher than that of simple hydrazine compounds due to the enhanced intermolecular interactions. Vapor pressure measurements on related compounds suggest values in the range of 0.1-10 Pa at 25°C [4], indicating low volatility characteristics.

The relationship between temperature and vapor pressure follows the Clausius-Clapeyron equation, with temperature dependence strongly influenced by the enthalpy of vaporization. For related hydrazinecarboxamide derivatives, the enthalpy of vaporization typically ranges from 40-70 kJ/mol [7], suggesting similar values for 1-Methylhydrazinecarboxamide.

Solubility Profile in Organic and Aqueous Systems

The solubility characteristics of 1-Methylhydrazinecarboxamide demonstrate significant dependence on solvent polarity and pH conditions. The compound exhibits enhanced solubility in polar solvents due to its amphiphilic nature and hydrogen bonding capabilities [8]. The presence of both hydrophilic (carboxamide and amino groups) and hydrophobic (methyl group) components creates a balanced solubility profile.

In aqueous systems, 1-Methylhydrazinecarboxamide demonstrates limited but measurable solubility. The solubility is significantly influenced by pH conditions, with enhanced dissolution observed under both acidic and basic conditions due to protonation and deprotonation equilibria [9]. At neutral pH, the compound exists predominantly in its zwitterionic form, resulting in reduced aqueous solubility compared to extreme pH conditions.

Organic solvent solubility profiles reveal good solubility in polar protic solvents such as methanol and ethanol, with solubility values estimated in the range of 10-50 mg/mL [8]. Polar aprotic solvents including dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) demonstrate excellent dissolution characteristics, with solubility values exceeding 100 mg/mL [8]. Non-polar solvents such as hexane and toluene exhibit minimal solubility due to the polar nature of the compound.

The temperature dependence of solubility follows typical endothermic dissolution behavior, with increased solubility observed at elevated temperatures. The dissolution process involves breaking of intermolecular hydrogen bonds in the crystal lattice and subsequent solvation of individual molecules.

pH-Dependent Stability Studies

pH-dependent stability analysis of 1-Methylhydrazinecarboxamide reveals complex behavior related to the amphoteric nature of the compound. The stability profile demonstrates significant variation across different pH ranges, with optimal stability observed under mildly acidic to neutral conditions [10]. The compound contains multiple ionizable functional groups that respond differently to pH changes, creating a complex stability landscape.

Under acidic conditions (pH 1-4), the compound demonstrates enhanced stability through protonation of the amino groups, which reduces nucleophilicity and subsequent degradation reactions [10]. The carboxamide group remains relatively stable under these conditions, maintaining structural integrity. However, prolonged exposure to strongly acidic conditions may lead to hydrolysis of the carboxamide functionality.

Neutral pH conditions (pH 6-8) provide optimal stability for 1-Methylhydrazinecarboxamide, with minimal degradation observed over extended periods [10]. The compound exists predominantly in its neutral form, with balanced protonation states that minimize reactive potential. This pH range is preferred for storage and handling applications.

Under alkaline conditions (pH 9-12), the compound demonstrates decreased stability due to increased nucleophilicity of the amino groups and potential hydrolysis of the carboxamide functionality [9]. The elevated pH promotes various degradation pathways including oxidation and hydrolytic cleavage. However, the compound maintains reasonable stability under mildly basic conditions for short-term applications.

The pH-stability relationship is further influenced by temperature, ionic strength, and the presence of catalytic species. Stability studies indicate that maintaining pH within the range of 4-8 provides optimal conditions for long-term storage and handling of 1-Methylhydrazinecarboxamide [10].

Data Tables

Table 1: Basic Physicochemical Properties of 1-Methylhydrazinecarboxamide

| Property | Value |

|---|---|

| Molecular Formula | C₂H₇N₃O [1] |

| Molecular Weight | 89.10 g/mol [1] |

| CAS Number | 22718-48-5 [1] |

| SMILES | CN(N)C(N)=O [1] |

| TPSA | 72.35 Ų [1] |

| LogP | -1.1294 [1] |

| Hydrogen Bond Acceptors | 2 [1] |

| Hydrogen Bond Donors | 2 [1] |

| Rotatable Bonds | 0 [1] |

Table 2: Thermal Properties Comparison with Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Reference |

|---|---|---|---|

| N-Methyl-hydrazine carbothioamide | 135-138 | 168.4±23.0 | [4] |

| Hydrazinecarboxamide | 97-100 | 198.15 | [7] |

| Methyl carbazate | 70-73 | 108/12mmHg | [5] |

| Acetone semicarbazone | 190 | Not available | [11] |

Table 3: Solubility Profile in Various Solvent Systems

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Polar solvents | Soluble | General tendency | [8] |

| Water | Limited solubility | pH dependent | [9] |

| Methanol | Soluble | Good dissolution | [8] |

| DMSO | Soluble | Excellent solvent | [8] |

| Ethanol | Moderate | Temperature dependent | [8] |

Table 4: Thermodynamic Parameters of Related Compounds

| Compound | ΔfH° solid (kJ/mol) | ΔfH° gas (kJ/mol) | Cp solid (J/mol·K) | Tfus (K) | Reference |

|---|---|---|---|---|---|

| Hydrazinecarboxamide | -225.68 ± 0.60 | -55.50 | 119.60 | 370.14 | [7] |

| Methylhydrazine | Not available | 94.50 | Not available | 236.45 | [12] |

| 1,2-Hydrazinedicarboxamide | -498.70 ± 1.20 | -135.25 | Not available | 484.00 | [13] |

Table 5: pH-Dependent Stability Characteristics

| pH Range | Stability | Degradation Mechanism | Recommended Conditions | Reference |

|---|---|---|---|---|

| 1-4 | Enhanced | Minimal hydrolysis | Short-term storage | [10] |

| 4-8 | Optimal | Minimal degradation | Long-term storage | [10] |

| 8-12 | Decreased | Hydrolysis, oxidation | Avoid prolonged exposure | [9] |

| >12 | Poor | Rapid degradation | Not recommended | [9] |